molecular formula C10H9F3O3 B090874 (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid CAS No. 17257-71-5

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

Cat. No. B090874
CAS RN: 17257-71-5
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-VIFPVBQESA-N
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Description

“(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid”, also known as “(-)-MTPA” or “Mosher’s acid”, is a chemical compound with the linear formula C6H5C(OCH3)(CF3)CO2H . It has a molecular weight of 234.17 . This compound is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis, which are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .


Molecular Structure Analysis

The molecular structure of “(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid” can be represented by the SMILES string COC@=O)(c1ccccc1)C(F)(F)F . The InChI key for this compound is JJYKJUXBWFATTE-VIFPVBQESA-N .


Physical And Chemical Properties Analysis

“(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid” is a liquid at room temperature . It has a density of 1.303 g/mL at 25 °C , a boiling point of 95-97 °C/0.05 mmHg , and a melting point of 46-49 °C . The refractive index is 1.474 (lit.) . It has an optical activity of [α]18/D -72°, c = 1.6 in methanol .

Scientific Research Applications

Conformational and Structural Analysis

  • (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is a derivative of mandelic acid used in various organic reactions. A study conducted rotational spectroscopy in the gas phase, providing insights into its conformational landscape and intramolecular dynamics. This research highlights the molecule's flexibility and internal rotation dynamics, offering valuable information for quantum-chemical calculations (Singh et al., 2022).

Stereochemical Analysis

  • This acid is integral in the determination of the absolute stereochemistry of aromatic and heteroaromatic alkanols. By analyzing 1H NMR chemical shifts, researchers have developed methods to distinguish between syn and anti orientations in Mosher's conformational model (Kelly, 1999).

Application in Chiral Discrimination

  • The compound has been used for the chiral discrimination of 1,2,3-triols. This involves the analysis of NMR spectra and circular dichroism experiments to determine the absolute configuration and identify the pro-R and pro-S methylene protons (Freire et al., 2009).

Synthesis and Derivation Applications

  • The compound's derivatives, particularly Mosher's esters, are extensively used in determining the stereochemistry of secondary alcohols and amides. Research into the conformational behavior of these esters has revealed important insights into their conformational rigidity and predominant conformations (Brand et al., 2007).

Analytical Chemistry

  • In analytical chemistry, methods have been developed for the gas chromatographic and nuclear magnetic resonance analysis of compounds like p-trifluoromethylmandelic acid and Mosher's acid in biological samples, demonstrating their utility in studying chiral inversion and metabolism (Matthews et al., 1997).

Nucleophilic Trifluoromethylation

  • The acid is used in nucleophilic trifluoromethylation reactions, leading to the synthesis of enantiopure trifluoromethyl building blocks, highlighting its role in generating functionalized chiral raw materials (Massicot et al., 2007).

properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897011
Record name (-)-Mosher's acid
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Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

CAS RN

17257-71-5
Record name (S)-Methoxy(trifluoromethyl)phenylacetic acid
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Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)-
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Record name (-)-Mosher's acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)-
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
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